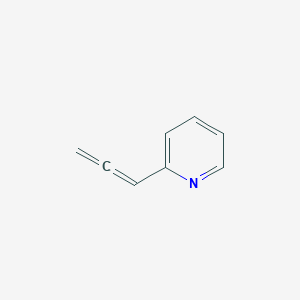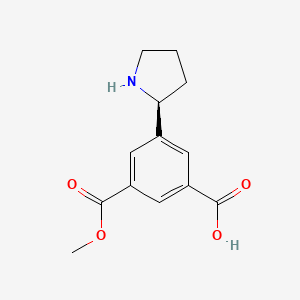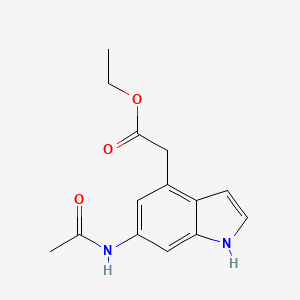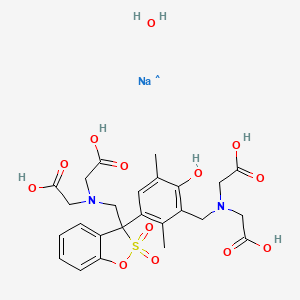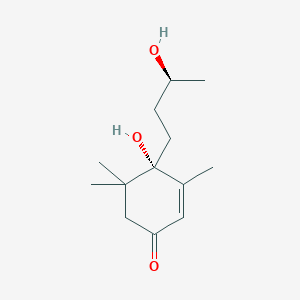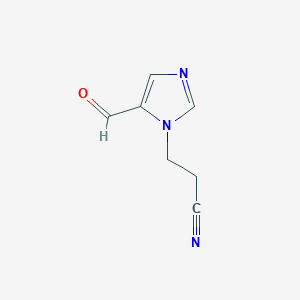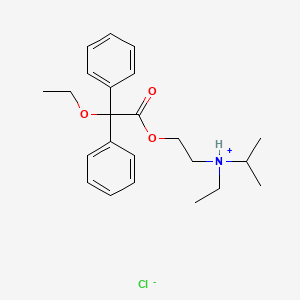
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of acetic acid, diphenyl, and ethoxy groups, along with an ethyl and isopropyl substituted amino group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride typically involves multiple steps. One common method includes the esterification of acetic acid with 2,2-diphenyl-2-ethoxy-ethanol, followed by the introduction of the (2-(N-ethyl-N-isopropylamino)ethyl) group. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and resulting in physiological changes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-propylamino)ethyl) ester, hydrochloride
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-methylamino)ethyl) ester, hydrochloride
Uniqueness
The uniqueness of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may impart distinct steric and electronic effects, differentiating it from similar compounds.
Propiedades
Número CAS |
2912-85-8 |
|---|---|
Fórmula molecular |
C23H32ClNO3 |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-24(19(3)4)17-18-26-22(25)23(27-6-2,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,19H,5-6,17-18H2,1-4H3;1H |
Clave InChI |
CBJJWNABXLIOLJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
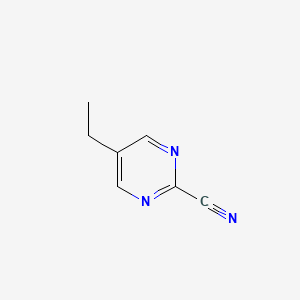
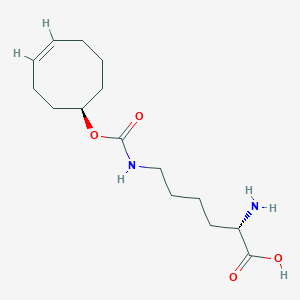

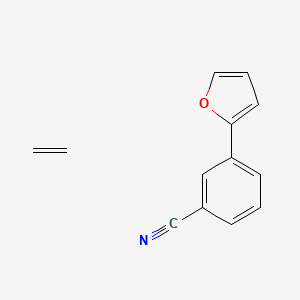
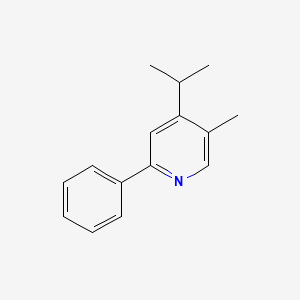
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
